REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH:3]([C:6]([OH:8])=[O:7])[CH2:2]1.Cl[C:10]1[N:15]=[C:14]([NH2:16])[CH:13]=[CH:12][N:11]=1>C(O)(C)C>[NH2:16][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([N:1]2[CH2:5][CH2:4][CH:3]([C:6]([OH:8])=[O:7])[CH2:2]2)[N:15]=1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
N1CC(CC1)C(=O)O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)N
|
Name
|
TEA
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction was cooled to room temperature (r.t.)
|
Type
|
FILTRATION
|
Details
|
It was then filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with DCM
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC=C1)N1CC(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |